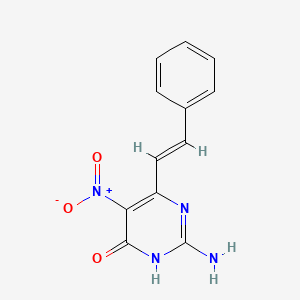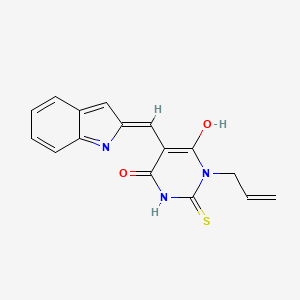![molecular formula C17H20N2O2 B6054185 4-[(3-furylmethyl)amino]-1-(2-phenylethyl)-2-pyrrolidinone](/img/structure/B6054185.png)
4-[(3-furylmethyl)amino]-1-(2-phenylethyl)-2-pyrrolidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(3-furylmethyl)amino]-1-(2-phenylethyl)-2-pyrrolidinone is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug design, and biochemistry.
Wirkmechanismus
The mechanism of action of 4-[(3-furylmethyl)amino]-1-(2-phenylethyl)-2-pyrrolidinone is not well understood. However, it is believed that the compound exerts its effects by interacting with specific receptors in the body, leading to changes in cellular signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that the compound has a variety of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-tumor properties. The compound has also been shown to improve cognitive function and memory in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The compound has several advantages for use in laboratory experiments, including its ability to selectively target specific receptors and its low toxicity. However, the compound's limited solubility in water and its high cost may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 4-[(3-furylmethyl)amino]-1-(2-phenylethyl)-2-pyrrolidinone. These include further studies on the compound's mechanism of action, its potential use as a therapeutic agent in the treatment of various diseases, and the development of more efficient synthesis methods for the compound. Additionally, further research is needed to explore the compound's potential applications in other fields, such as agriculture and environmental science.
In conclusion, 4-[(3-furylmethyl)amino]-1-(2-phenylethyl)-2-pyrrolidinone is a promising compound that has potential applications in various fields. Further research is needed to fully understand its mechanism of action and to explore its potential therapeutic uses.
Synthesemethoden
The synthesis of 4-[(3-furylmethyl)amino]-1-(2-phenylethyl)-2-pyrrolidinone can be achieved through several methods, including the reaction of 3-(furan-3-ylmethyl)aniline with 2-phenylethylamine in the presence of a catalyst.
Wissenschaftliche Forschungsanwendungen
The compound has been extensively studied for its potential use as a therapeutic agent in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Research has shown that the compound has the ability to inhibit the growth of cancer cells and reduce the symptoms of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
4-(furan-3-ylmethylamino)-1-(2-phenylethyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c20-17-10-16(18-11-15-7-9-21-13-15)12-19(17)8-6-14-4-2-1-3-5-14/h1-5,7,9,13,16,18H,6,8,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUIWXKUFPZHQIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CCC2=CC=CC=C2)NCC3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B6054120.png)
![N-{[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}-2-furamide](/img/structure/B6054147.png)
![4-{[({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)(methyl)amino]methyl}phenol](/img/structure/B6054148.png)
![3-(5-chloro-2-fluorophenyl)-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B6054156.png)

![2-fluoro-N-methyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]benzamide](/img/structure/B6054162.png)
![N-[1-(4-pyridinyl)propyl]-5-[(6-quinolinyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B6054164.png)
![1-[3-({methyl[2-(tetrahydro-2H-pyran-4-yl)ethyl]amino}methyl)phenoxy]-3-(4-morpholinyl)-2-propanol](/img/structure/B6054166.png)
![ethyl 4-[(6-bromo-8-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]piperazine-1-carboxylate](/img/structure/B6054176.png)
![2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]-2-methylpropyl 4-butoxybenzoate](/img/structure/B6054180.png)
![1-({1-[(7-fluoro-3-methyl-1-benzofuran-2-yl)carbonyl]-3-piperidinyl}methyl)-2-pyrrolidinone](/img/structure/B6054189.png)
